![molecular formula C21H16ClFN2O4 B1664279 4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid CAS No. 847727-81-5](/img/structure/B1664279.png)
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid
Descripción general
Descripción
The compound “4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid” is a chemical compound with the molecular formula C21H16ClFN2O4 . It has a molecular weight of 414.8 g/mol . The compound has a complex structure, which includes a benzoic acid group, a pyridine ring, and a fluorophenoxy group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a benzoic acid group, a pyridine ring, and a fluorophenoxy group . The compound has one defined atom stereocenter .Physical And Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a molecular weight of 414.8 g/mol and a complexity of 565 . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . Its topological polar surface area is 88.5 Ų .Aplicaciones Científicas De Investigación
Pain Management
AAT-008 acts as a potent and selective antagonist of the prostaglandin EP4 receptor. This receptor is involved in mediating pain and inflammation. By blocking EP4 signaling, AAT-008 may offer therapeutic benefits in managing pain associated with conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders .
Inflammation Modulation
Prostaglandin E2 (PGE2) plays a crucial role in inflammation. EP4 receptors are key mediators of PGE2-induced inflammation. AAT-008’s inhibition of EP4 receptors may help regulate inflammatory responses, making it a potential candidate for treating inflammatory diseases .
Potential in Cancer Therapy
Emerging evidence suggests that EP4 receptors are implicated in cancer progression. AAT-008’s selective antagonism of EP4 receptors could inhibit tumor growth and metastasis. Research has explored its effects in breast cancer cells with stem-like properties, highlighting its potential as an anti-cancer agent .
Cardiovascular Applications
Prostaglandins play a role in cardiovascular homeostasis. By targeting EP4 receptors, AAT-008 might influence vascular tone, platelet aggregation, and other cardiovascular processes. Further studies are needed to explore its cardiovascular effects .
Neuroprotection
EP4 receptors are expressed in the central nervous system. AAT-008’s modulation of EP4 signaling may have implications for neuroprotection, potentially benefiting conditions like stroke, traumatic brain injury, or neurodegenerative diseases .
Gastrointestinal Disorders
Prostaglandins are involved in maintaining gastrointestinal mucosal integrity. AAT-008’s EP4 antagonism could impact gut health, making it relevant for conditions like inflammatory bowel disease (IBD) or gastric ulcers .
Mecanismo De Acción
Target of Action
AAT-008, also known as 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid, is a potent, selective, and orally active prostaglandin EP4 receptor antagonist . The primary target of AAT-008 is the prostaglandin E2 (PGE2) receptor subtype 4 (EP4) . EP4 is one of four PGE2 receptors .
Mode of Action
AAT-008 interacts with its target, the EP4 receptor, by binding to it with high affinity . This binding inhibits the action of PGE2, a molecule that promotes tumor growth and metastasis by acting on the EP4 receptor . By antagonizing the EP4 receptor, AAT-008 suppresses the effects of PGE2 .
Biochemical Pathways
The inhibition of the PGE2/EP4 signal by AAT-008 affects several biochemical pathways. PGE2 is suggested to slow down the cancer-immunity cycle (C-IC) by inhibiting natural killer cell functions, suppressing the supply of conventional dendritic cell precursors to the tumor microenvironment (TME). This is critical for the tumor-associated antigen priming of CD8+ T cells and their translocation to the tumor tissue from the tumor-draining lymph node .
Pharmacokinetics
AAT-008 has been designed to have improved potency, physicochemical properties, and animal pharmacokinetics (PK) predictive of once-a-day dosing regimen in humans . It is orally bioavailable , which means it can be absorbed in the gastrointestinal tract and enter systemic circulation.
Result of Action
The molecular and cellular effects of AAT-008’s action are significant. By inhibiting the EP4 receptor, AAT-008 suppresses tumor growth and restores the tumor immune response toward an anti-tumorigenic condition . It enhances the immune response to radiotherapy and has potential as a radiosensitizer .
Action Environment
The action of AAT-008 is influenced by the tumor microenvironment (TME), which is characterized by high expression of PGE2. In this environment, PGE2 suppresses antitumor immunity and causes tumor immune evasion, leading to disease progression . AAT-008, by antagonizing the EP4 receptor, can counteract these effects and restore antitumor immunity .
Propiedades
IUPAC Name |
4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXDPPYCCKCVCW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664196.png)
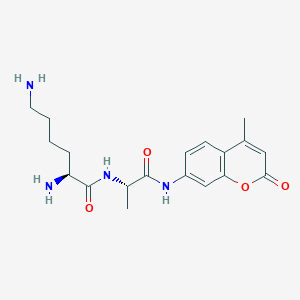
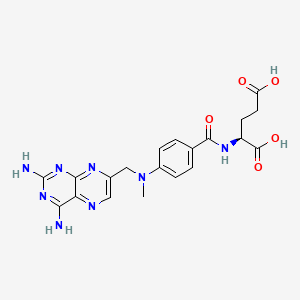
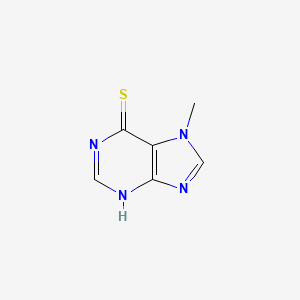
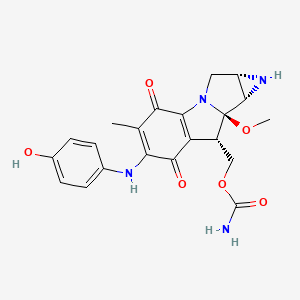
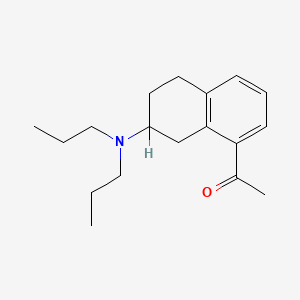
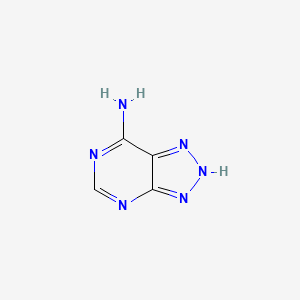

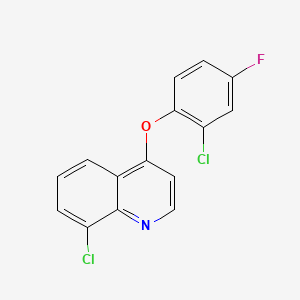
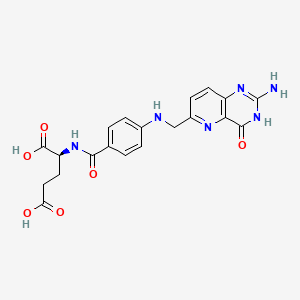

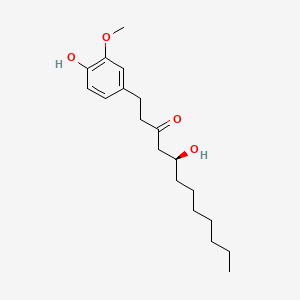
![2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol](/img/structure/B1664215.png)
